molecular formula C24H20N4O4S B11649985 4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide

4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide

Cat. No.: B11649985
M. Wt: 460.5 g/mol
InChI Key: ZDFJTBJYMFLVQG-BUHFOSPRSA-N
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Description

4-{[(1E)-3-(3-METHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, quinoxalinyl, and sulfonamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-3-(3-METHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with a suitable amine under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then reacted with quinoxaline-2-amine and a sulfonyl chloride derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-3-(3-METHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(1E)-3-(3-METHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[(1E)-3-(3-METHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoxalinyl moiety may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate
  • 1-(4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one

Uniqueness

4-{[(1E)-3-(3-METHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its combination of methoxyphenyl, quinoxalinyl, and sulfonamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

4-[[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H20N4O4S/c1-32-19-6-4-5-17(15-19)23(29)13-14-25-18-9-11-20(12-10-18)33(30,31)28-24-16-26-21-7-2-3-8-22(21)27-24/h2-16,25H,1H3,(H,27,28)/b14-13+

InChI Key

ZDFJTBJYMFLVQG-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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